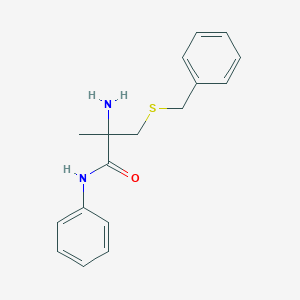
S-Benzyl-2-methyl-N-phenylcysteinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl-2-methyl-N-phenylcysteinamide: is an organic compound that features a benzyl group attached to a cysteine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of benzyl bromide and phenyl isocyanate in the presence of a base to facilitate the formation of the desired amide bond .
Industrial Production Methods: Industrial production of S-Benzyl-2-methyl-N-phenylcysteinamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl-2-methyl-N-phenylcysteinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
S-Benzyl-2-methyl-N-phenylcysteinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of S-Benzyl-2-methyl-N-phenylcysteinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cysteine derivative part of the molecule can interact with thiol groups in proteins, potentially altering their function .
Comparación Con Compuestos Similares
S-Benzyl-L-cysteine: Similar structure but lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
S-Benzyl β-(N-2-methyl-3-phenylallylidene)dithiocarbazate: Another compound with a benzyl group but different functional groups, leading to distinct chemical properties and applications.
Uniqueness: S-Benzyl-2-methyl-N-phenylcysteinamide is unique due to its combination of benzyl, phenyl, and cysteine derivative groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
63008-82-2 |
|---|---|
Fórmula molecular |
C17H20N2OS |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-amino-3-benzylsulfanyl-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(18,13-21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3,(H,19,20) |
Clave InChI |
BVKLGKINRUXYRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CSCC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)

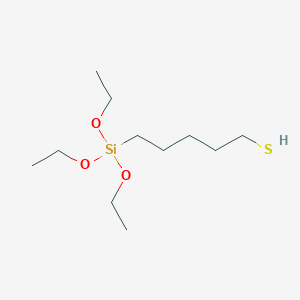
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
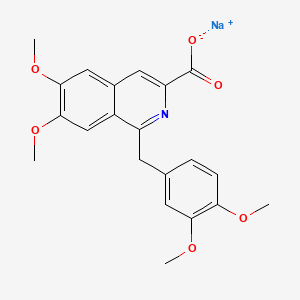

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
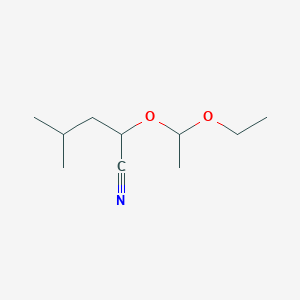
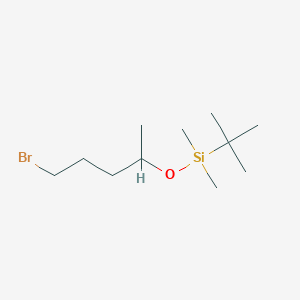
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)

